molecular formula C33H47N5O8S B12764662 Dihydro-beta-ergocryptine mesylate CAS No. 65914-79-6

Dihydro-beta-ergocryptine mesylate

Cat. No.: B12764662
CAS No.: 65914-79-6
M. Wt: 673.8 g/mol
InChI Key: YKEUOHBRJUALFI-ILSKZLILSA-N
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Description

Dihydro-beta-ergocryptine mesylate is a methanesulfonic acid salt of dihydro-beta-ergocryptine. It is a derivative of ergot alkaloids, which are compounds produced by the Claviceps purpurea fungus. This compound is known for its pharmacological properties, particularly as a dopamine agonist, and is used in the treatment of various medical conditions, including Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-beta-ergocryptine mesylate is synthesized through the hydrogenation of beta-ergocryptine. The process involves the reduction of the double bond between positions 9 and 10 in the ergocryptine molecule. The hydrogenation reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .

Industrial Production Methods

Industrial production of this compound involves the extraction of ergot alkaloids from the Claviceps purpurea fungus, followed by purification and chemical modification. The extracted ergot alkaloids are subjected to hydrogenation to produce dihydro-beta-ergocryptine, which is then converted to its mesylate salt by reacting with methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Dihydro-beta-ergocryptine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction maintains the dihydro structure .

Scientific Research Applications

Dihydro-beta-ergocryptine mesylate has a wide range of scientific research applications:

Mechanism of Action

Dihydro-beta-ergocryptine mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of the endogenous neurotransmitter dopamine. This binding leads to the activation of dopaminergic pathways, which are crucial for motor control and cognitive functions. The compound also exhibits partial agonist/antagonist activity at adrenergic and serotonergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Dihydro-beta-ergocryptine mesylate is often compared with other ergot alkaloid derivatives, such as:

The uniqueness of this compound lies in its specific receptor binding profile and its effectiveness in treating neurological disorders, particularly Parkinson’s disease .

Properties

CAS No.

65914-79-6

Molecular Formula

C33H47N5O8S

Molecular Weight

673.8 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1

InChI Key

YKEUOHBRJUALFI-ILSKZLILSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Origin of Product

United States

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